molecular formula C19H18Br2N2O4 B15014134 2-(2,6-Dibromo-4-methoxyphenoxy)-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide

2-(2,6-Dibromo-4-methoxyphenoxy)-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide

Cat. No.: B15014134
M. Wt: 498.2 g/mol
InChI Key: DQWLJGLTVICJAY-SSDVNMTOSA-N
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Description

2-(2,6-Dibromo-4-methoxyphenoxy)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bromine, methoxy, and phenoxy groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dibromo-4-methoxyphenoxy)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,6-dibromo-4-methoxyphenol and 4-(prop-2-en-1-yloxy)benzaldehyde.

    Formation of Intermediate: The first step involves the reaction of 2,6-dibromo-4-methoxyphenol with an appropriate reagent to form an intermediate compound.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with 4-(prop-2-en-1-yloxy)benzaldehyde in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Involves the stepwise addition of reagents and catalysts in a controlled environment.

    Continuous Flow Processing: Utilizes continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dibromo-4-methoxyphenoxy)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products Formed

    Oxidation Products: Corresponding oxides and hydroxyl derivatives.

    Reduction Products: Reduced forms of the compound with hydrogenated functional groups.

    Substitution Products: Compounds with substituted functional groups replacing bromine atoms.

Scientific Research Applications

2-(2,6-Dibromo-4-methoxyphenoxy)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(2,6-Dibromo-4-methoxyphenoxy)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to various biological effects.

    Pathways Involved: It may modulate signaling pathways, including oxidative stress response and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-methoxyphenol: Shares the dibromo and methoxy groups but lacks the complex hydrazide structure.

    4-(Prop-2-en-1-yloxy)benzaldehyde: Contains the prop-2-en-1-yloxy group but lacks the dibromo and methoxy groups.

Uniqueness

2-(2,6-Dibromo-4-methoxyphenoxy)-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H18Br2N2O4

Molecular Weight

498.2 g/mol

IUPAC Name

2-(2,6-dibromo-4-methoxyphenoxy)-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H18Br2N2O4/c1-3-8-26-14-6-4-13(5-7-14)11-22-23-18(24)12-27-19-16(20)9-15(25-2)10-17(19)21/h3-7,9-11H,1,8,12H2,2H3,(H,23,24)/b22-11+

InChI Key

DQWLJGLTVICJAY-SSDVNMTOSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)Br)OCC(=O)N/N=C/C2=CC=C(C=C2)OCC=C)Br

Canonical SMILES

COC1=CC(=C(C(=C1)Br)OCC(=O)NN=CC2=CC=C(C=C2)OCC=C)Br

Origin of Product

United States

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